Bisphenol A bis(2-hydroxyethyl)ether

Catalog No.
S587133
CAS No.
901-44-0
M.F
C19H24O4
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A bis(2-hydroxyethyl)ether

CAS Number

901-44-0

Product Name

Bisphenol A bis(2-hydroxyethyl)ether

IUPAC Name

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3

InChI Key

UUAGPGQUHZVJBQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO

Synonyms

2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-ethano;2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-Ethanol;2,2’-[Isopropylidenebis(p-phenyleneoxy)]diethanol;Ethanol,2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-;4,4'-ISOPROPYLIDENE

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO

Synthesis and Characterization:

Potential Applications in Polymer Chemistry:

BAPHEE possesses properties that make it potentially valuable in polymer chemistry. Studies have explored its use as a:

  • Comonomer: BAPHEE can be incorporated into the backbone of various polymers, potentially modifying their properties like thermal stability, mechanical strength, and biodegradability [, ].
  • Crosslinker: BAPHEE can act as a crosslinking agent in the formation of thermosetting polymers, leading to networks with enhanced mechanical properties and chemical resistance [].

Bisphenol A bis(2-hydroxyethyl)ether, with the chemical formula C19H24O4C_{19}H_{24}O_{4} and CAS number 901-44-0, is a compound derived from bisphenol A. It features two hydroxyethyl ether groups attached to the bisphenol structure. This compound exhibits a molecular weight of approximately 316.39 g/mol and has a boiling point of about 495 °C at standard atmospheric pressure. Its physical properties include a melting point of 112 °C and a flash point of 253 °C, indicating its stability under various conditions .

The chemical reactivity of Bisphenol A bis(2-hydroxyethyl)ether can be characterized by its ability to undergo various reactions typical of phenolic compounds. These include:

  • Etherification: The compound can react with alkyl halides to form higher alkyl ethers.
  • Acylation: It can be acylated using acid chlorides or anhydrides, leading to the formation of esters.
  • Polymerization: Under specific conditions, it can polymerize to form polyethers or polyesters, which are useful in various industrial applications .

Several methods for synthesizing Bisphenol A bis(2-hydroxyethyl)ether have been reported:

  • Direct Etherification: Reacting bisphenol A with ethylene glycol in the presence of a base such as sodium carbonate at elevated temperatures (around 100 °C) yields the ether product.
  • Two-Step Synthesis: The first step involves the reaction of bisphenol A with ethylene glycol, followed by a second step where urea and zinc oxide are introduced at higher temperatures (up to 190 °C) to enhance yield .
  • Solvent-Assisted Methods: Utilizing solvents like N,N-dimethylformamide along with catalysts such as potassium carbonate at controlled temperatures can achieve high yields (up to 99%) under inert atmospheres .

Bisphenol A bis(2-hydroxyethyl)ether finds applications across various industries due to its chemical properties:

  • Polymer Production: It serves as a monomer in the synthesis of polyurethanes and epoxy resins.
  • Coatings and Adhesives: Its ether functionality enhances adhesion properties in coatings and adhesives.
  • Pharmaceuticals: Potential applications in drug formulations due to its biological activity warrant further exploration .

Research into the interactions of Bisphenol A bis(2-hydroxyethyl)ether with biological systems is ongoing. Preliminary studies suggest that it may exhibit similar interactions with hormone receptors as bisphenol A, raising concerns about its potential endocrine-disrupting effects. Further investigation into its pharmacokinetics and toxicological profiles is essential for understanding its safety and efficacy in various applications .

Several compounds share structural similarities with Bisphenol A bis(2-hydroxyethyl)ether, each exhibiting unique properties:

Compound NameChemical FormulaUnique Features
Bisphenol AC15H16O2Parent compound; known endocrine disruptor
Bisphenol SC12H10O4SContains a sulfur atom; used in polycarbonate production
Bisphenol FC13H12O3Used in epoxy resin formulations; less toxic than bisphenol A
Bisphenol A diglycidyl etherC21H22O4Epoxy resin precursor; higher reactivity

This comparison highlights that while these compounds share structural characteristics, their reactivity and biological implications can differ significantly. Bisphenol A bis(2-hydroxyethyl)ether's unique combination of hydroxyethyl ether groups distinguishes it from these similar compounds, potentially influencing its applications and interactions within biological systems .

Physical Description

DryPowde

XLogP3

3.3

UNII

89PE7BP9ZZ

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

901-44-0
29086-67-7
32492-61-8

Wikipedia

Bisphenol a bis(2-hydroxyethyl) ether

General Manufacturing Information

Plastic material and resin manufacturing
Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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